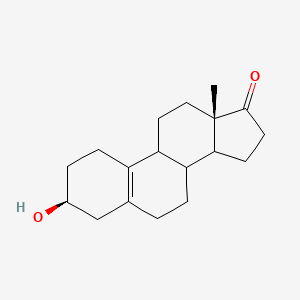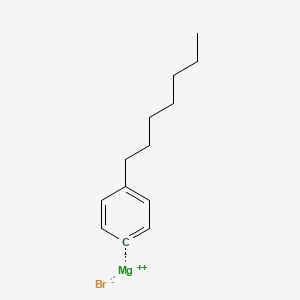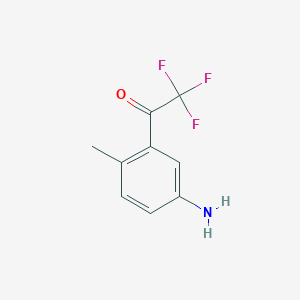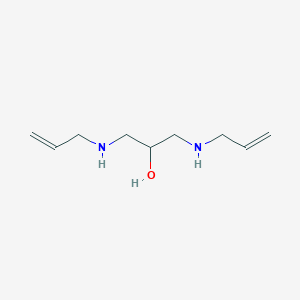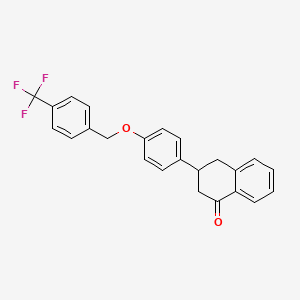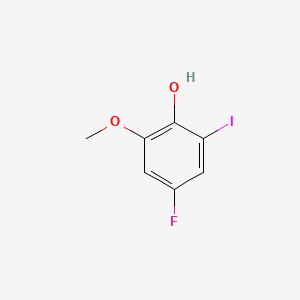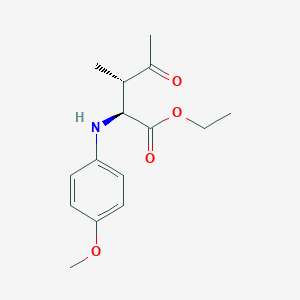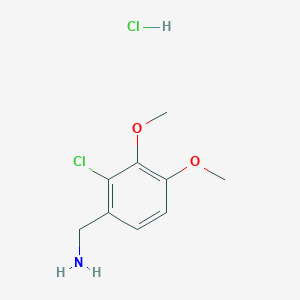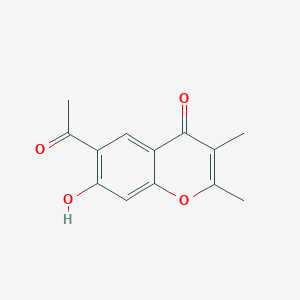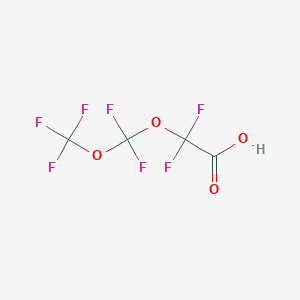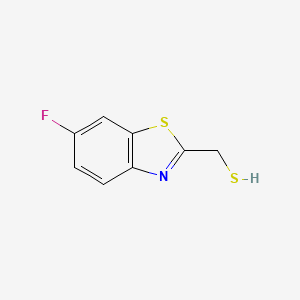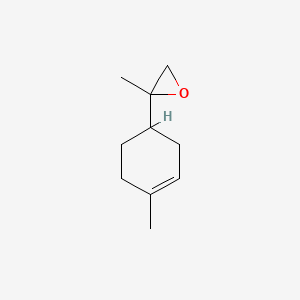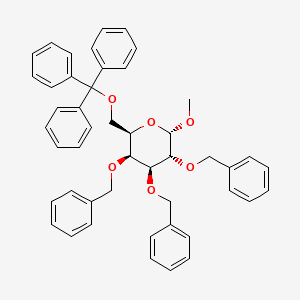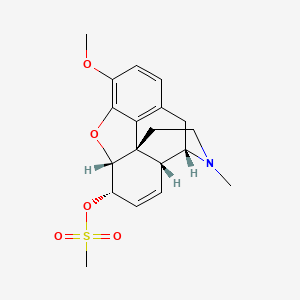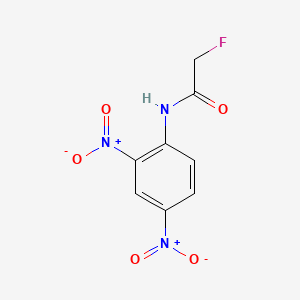
Acetanilide, 2',4'-dinitro-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2’,4’-dinitro-2-fluoro- is a chemical compound with the molecular formula C8H7FN2O5 It is a derivative of acetanilide, where the phenyl ring is substituted with nitro groups at the 2’ and 4’ positions and a fluorine atom at the 2 position
Métodos De Preparación
The synthesis of Acetanilide, 2’,4’-dinitro-2-fluoro- typically involves the nitration of acetanilide derivatives. The process can be summarized as follows:
Nitration Reaction: Acetanilide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This introduces nitro groups at the desired positions on the phenyl ring.
Fluorination: The nitrated acetanilide is then treated with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, to introduce the fluorine atom at the 2 position.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Acetanilide, 2’,4’-dinitro-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetanilide, 2’,4’-dinitro-2-fluoro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Acetanilide, 2’,4’-dinitro-2-fluoro- exerts its effects involves interactions with molecular targets and pathways. The nitro groups and fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Comparación Con Compuestos Similares
Acetanilide, 2’,4’-dinitro-2-fluoro- can be compared with other similar compounds, such as:
2’,4’-Dinitroacetanilide: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
4’-Fluoro-2’-nitroacetanilide: Has a different substitution pattern, leading to variations in its properties and applications.
Acetanilide: The parent compound, which lacks the nitro and fluorine substitutions, resulting in different chemical and biological properties.
The uniqueness of Acetanilide, 2’,4’-dinitro-2-fluoro- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
23554-59-8 |
|---|---|
Fórmula molecular |
C8H6FN3O5 |
Peso molecular |
243.15 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6FN3O5/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,10,13) |
Clave InChI |
OUHRISILAJAWAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


